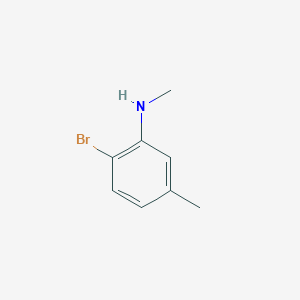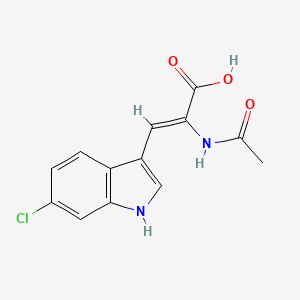
Thulium selenide (TmSe)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selenoxothulium is a compound that combines selenium and thulium, two elements with unique properties Selenium is a chalcogen element known for its role in biological systems and its use in various industrial applications Thulium is a rare earth element with applications in electronics and medical imaging
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of selenoxothulium typically involves the reaction of selenium compounds with thulium salts. One common method is the reaction of selenium dioxide with thulium chloride in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of selenoxothulium.
Industrial Production Methods: Industrial production of selenoxothulium may involve large-scale synthesis using similar methods as in laboratory settings but with optimized reaction conditions for higher yield and purity. Techniques such as solvent extraction and crystallization are often employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions: Selenoxothulium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Selenoxothulium can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction of selenoxothulium can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve the replacement of selenium or thulium atoms with other elements or groups using reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides or selenones, while reduction may produce selenides or elemental selenium.
Scientific Research Applications
Selenoxothulium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its unique redox properties.
Biology: Selenoxothulium is studied for its potential antioxidant and anticancer properties. It may also play a role in detoxification processes.
Medicine: The compound is explored for its use in medical imaging and as a therapeutic agent in cancer treatment.
Industry: Selenoxothulium is used in the production of electronic components and as a material for specialized optical devices.
Mechanism of Action
The mechanism of action of selenoxothulium involves its interaction with molecular targets and pathways in biological systems. It may exert its effects through redox reactions, where it acts as an antioxidant by scavenging free radicals. Additionally, selenoxothulium may interact with metal ions and proteins, influencing various cellular processes.
Comparison with Similar Compounds
Selenoneine: A selenium-containing compound with antioxidant properties.
Selenocysteine: An amino acid that incorporates selenium and is essential for the function of certain enzymes.
Thulium Oxide: A compound of thulium used in electronics and medical imaging.
Uniqueness: Selenoxothulium is unique due to its combination of selenium and thulium, which imparts distinct redox properties and potential applications in various fields. Unlike other selenium or thulium compounds, selenoxothulium offers a synergistic effect that enhances its functionality in scientific research and industrial applications.
Properties
CAS No. |
12039-53-1 |
|---|---|
Molecular Formula |
SeTm |
Molecular Weight |
247.91 g/mol |
IUPAC Name |
selanylidenethulium |
InChI |
InChI=1S/Se.Tm |
InChI Key |
GFKHZESYKBWHEV-UHFFFAOYSA-N |
Canonical SMILES |
[Se]=[Tm] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[(Propylamino)methyl]pyrrolidin-2-one](/img/structure/B12089905.png)


![(4S)-4-Cyclohexyl-1-[[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-L-Proline Phenylmethyl Ester](/img/structure/B12089913.png)






